tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate
Overview
Description
Tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate is a useful research compound. Its molecular formula is C14H24N4O2 and its molecular weight is 280.37 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structure of 1,2,3-triazoles contributes to their diverse pharmacological properties, making them valuable in drug development.
- Molecular Formula : C₁₄H₂₄N₄O₂
- Molecular Weight : 280.37 g/mol
- CAS Number : 1443981-00-7
The biological activity of triazole compounds often involves interaction with various biological targets such as enzymes and receptors. The nitrogen atoms in the triazole ring can participate in hydrogen bonding and coordination with metal ions, influencing their binding affinity and activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain triazole compounds demonstrate potent activity against various bacterial strains, including resistant strains. The mechanism typically involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Triazoles have been explored for their anticancer potential. Compounds with the triazole scaffold have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related study found that triazole derivatives exhibited cytotoxic effects on breast cancer cell lines (MDA-MB-361) with IC₅₀ values indicating significant potency.
Anti-inflammatory Effects
Some studies have suggested that triazole derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Study 1: Antimicrobial Efficacy
A comparative study analyzed the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies on the effects of triazole derivatives on cancer cell lines revealed that this compound induced apoptosis in MDA-MB-361 cells with an IC₅₀ value of 12 μM. This suggests a promising avenue for further research into its use as an anticancer therapeutic.
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
tert-butyl N-[1-(cyclohexylmethyl)triazol-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAWFJNUGWEVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=N1)CC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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